5-Mercapto-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercapto-2-nitrophenol is an organic compound characterized by the presence of both a nitro group and a mercapto group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-2-nitrophenol typically involves the reaction of monochloromononitrophenols with a mercapto compound. The reaction is carried out in a liquid medium at temperatures ranging from 0 to 120°C. The mercapto compound used can vary, including hydrogen, alkyl groups, substituted alkyl groups, cycloalkyl groups, aryl groups, or substituted aryl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Mercapto-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcoholates or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Aminophenols.
Substitution: Alkoxy or amino-nitrophenols.
Wissenschaftliche Forschungsanwendungen
5-Mercapto-2-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Mercapto-2-nitrophenol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptoethanol: Used as a reducing agent and antioxidant.
4-Amino-5-mercapto-1,2,4-triazole: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Mercapto-2-nitrophenol is unique due to the presence of both a nitro group and a mercapto group on the same phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H5NO3S |
---|---|
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
2-nitro-5-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H |
InChI-Schlüssel |
BDFDUQZJUVRHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.